Cas no 1321840-25-8 (4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)
![4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1321840-25-8x500.png)
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide:hydrochloride
- 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
-
- インチ: 1S/C27H25F2N3O2S.ClH/c1-3-31(4-2)14-15-32(27-30-24-22(29)16-21(28)17-23(24)35-27)26(34)20-12-10-19(11-13-20)25(33)18-8-6-5-7-9-18;/h5-13,16-17H,3-4,14-15H2,1-2H3;1H
- InChIKey: RIDICHIFZLYRSS-UHFFFAOYSA-N
- ほほえんだ: C(N(CCN(CC)CC)C1=NC2=C(F)C=C(F)C=C2S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1.[H]Cl
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2018-5484-75mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-2μmol |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-5μmol |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-15mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-10μmol |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-20mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-25mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-30mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-50mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2018-5484-4mg |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1321840-25-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochlorideに関する追加情報
4-Benzoyl-N-[2-(Diethylamino)ethyl]-N-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzamide Hydrochloride (CAS No. 1321840-25-8): A Comprehensive Overview
4-Benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS No. 1321840-25-8) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzamide and benzothiazole, featuring a unique combination of functional groups that contribute to its diverse biological activities.
The structure of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride includes a benzoyl group, a diethylaminoethyl substituent, and a 4,6-difluoro-1,3-benzothiazolyl moiety. These functional groups are strategically positioned to enhance the compound's pharmacological properties, such as solubility, stability, and target specificity. The presence of the hydrochloride salt form further improves its solubility in aqueous media, making it suitable for various biological assays and pharmaceutical formulations.
Recent studies have highlighted the potential of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound's analgesic effects are believed to be mediated through its interaction with nociceptive pathways in the central nervous system.
In another study published in the European Journal of Pharmacology, 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride was found to have significant antitumor activity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This makes it a promising candidate for further development as an anticancer agent.
The pharmacokinetic profile of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride has also been extensively studied. Research indicates that it has favorable absorption properties when administered orally or intravenously. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites that are excreted through urine and feces.
Toxicity studies have shown that 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride has a relatively low toxicity profile at therapeutic doses. However, higher doses can lead to mild side effects such as gastrointestinal discomfort and dizziness. These findings underscore the importance of dose optimization in clinical trials to ensure safety and efficacy.
Clinical trials are currently underway to evaluate the therapeutic potential of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride. Preliminary results from phase I trials have demonstrated promising outcomes in terms of safety and tolerability. Phase II trials are expected to provide more detailed insights into its efficacy in treating specific conditions such as chronic pain and cancer.
In conclusion, 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS No. 1321840-25-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its eventual use in clinical practice.
1321840-25-8 (4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride) 関連製品
- 2228089-71-0(2-amino-3-5-(methoxycarbonyl)thiophen-2-ylpropanoic acid)
- 211732-86-4(2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel)
- 785710-81-8(N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide)
- 2385713-89-1(tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate)
- 1261675-43-7(3'-(Difluoromethoxy)-2'-methoxypropiophenone)
- 2137675-53-5(3-Furancarboxylic acid, 5-(2-methylpropyl)-2-propyl-)
- 2138000-08-3((9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 1262239-23-5(2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide)
- 1512286-98-4(4-4-(pyrrolidin-1-yl)phenylbutanoic acid)



